3-(Bromomethyl)-3-methoxyoxetane
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Overview
Description
3-(Bromomethyl)-3-methoxyoxetane: is an organic compound that belongs to the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of a bromomethyl group and a methoxy group attached to the oxetane ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-methoxyoxetane typically involves the bromination of 3-methoxyoxetane. One common method is the reaction of 3-methoxyoxetane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of bromine as a reagent is common, but alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-methoxyoxetane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-methoxyoxetane.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-3-methoxyoxetane is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating complex molecules.
Biology: In biological research, this compound is used to modify biomolecules such as peptides and proteins
Medicine: In medicinal chemistry, this compound is explored for its potential to create new drug candidates. Its unique structure can be used to design molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methoxyoxetane primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the introduction of various functional groups. The methoxy group can also participate in reactions, such as oxidation, to form new products.
Comparison with Similar Compounds
3-(Chloromethyl)-3-methoxyoxetane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-methoxyoxetane: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-methoxyoxetane: Lacks the halogen substituent, making it less reactive.
Uniqueness: 3-(Bromomethyl)-3-methoxyoxetane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or hydroxymethyl groups
Properties
IUPAC Name |
3-(bromomethyl)-3-methoxyoxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGWHXXSIIURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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